molecular formula C11H15NO B13289133 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13289133
M. Wt: 177.24 g/mol
InChI Key: UEVWVOAIIVCNAK-UHFFFAOYSA-N
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Description

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with formaldehyde and phenols under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 3,4-dihydro-2H-1,4-benzoxazine
  • 2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C11H15NO/c1-3-9-7-12-10-6-4-5-8(2)11(10)13-9/h4-6,9,12H,3,7H2,1-2H3

InChI Key

UEVWVOAIIVCNAK-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=CC=CC(=C2O1)C

Origin of Product

United States

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